molecular formula C20H30N2O4 B8042697 2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione

2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B8042697
M. Wt: 362.5 g/mol
InChI Key: QFLSOJLQHYPJGL-UHFFFAOYSA-N
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Description

2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by its unique structure, which includes two ethoxy groups and two piperidinyl groups attached to a cyclohexa-2,5-diene-1,4-dione core

Properties

IUPAC Name

2,5-diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-3-25-19-15(21-11-7-5-8-12-21)18(24)20(26-4-2)16(17(19)23)22-13-9-6-10-14-22/h3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLSOJLQHYPJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C(=C(C1=O)N2CCCCC2)OCC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexa-2,5-diene-1,4-dione core. This can be achieved through the oxidation of hydroquinone derivatives.

    Introduction of Ethoxy Groups: Ethoxylation is performed using ethyl iodide in the presence of a base such as potassium carbonate.

    Piperidinyl Substitution: The final step involves the substitution of the remaining hydrogen atoms with piperidinyl groups. This can be done using piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diene structure to a more saturated form.

    Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium piperidide (NaPip).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in more saturated cyclohexane derivatives.

Scientific Research Applications

2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with various molecular targets. The ethoxy and piperidinyl groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.

    2,5-Diethoxy-3,6-di(morpholin-1-yl)cyclohexa-2,5-diene-1,4-dione: Contains morpholinyl groups instead of piperidinyl groups.

    2,5-Diethoxy-3,6-di(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Contains pyrrolidinyl groups instead of piperidinyl groups.

Uniqueness

The unique combination of ethoxy and piperidinyl groups in 2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione imparts distinct chemical and biological properties

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